2',2,2-Trimethylbutyrophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

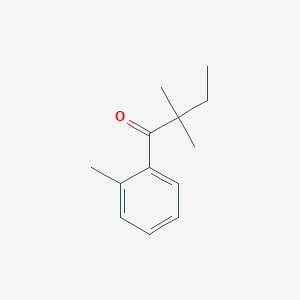

2’,2,2-Trimethylbutyrophenone, also known by its IUPAC name 2,2-dimethyl-1-(2-methylphenyl)-1-butanone, is an organic compound with the molecular formula C13H18O . This compound is a clear, colorless oil and is part of the butyrophenone family, which is known for its diverse applications in various fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2’,2,2-Trimethylbutyrophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2-methylbenzoyl chloride with 2,2-dimethylbutane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production methods for 2’,2,2-Trimethylbutyrophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions: 2’,2,2-Trimethylbutyrophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of 2’,2,2-Trimethylbutyrophenone can yield alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Amines or hydrazines in the presence of a catalyst or under reflux conditions.

Major Products:

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding alcohols.

Substitution: Imines or hydrazones.

Aplicaciones Científicas De Investigación

2’,2,2-Trimethylbutyrophenone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate in biochemical assays.

Medicine: It serves as a precursor in the synthesis of drugs, particularly those used in the treatment of psychiatric disorders.

Industry: The compound is used in the manufacture of polymers, resins, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2’,2,2-Trimethylbutyrophenone involves its interaction with specific molecular targets and pathways. The compound acts as a substrate for various enzymes, facilitating biochemical reactions. It can also interact with cellular receptors, modulating signal transduction pathways and influencing cellular functions .

Comparación Con Compuestos Similares

Butyrophenone: A parent compound with a similar structure but without the additional methyl groups.

Haloperidol: A widely used antipsychotic drug derived from butyrophenone.

Droperidol: Another antipsychotic and antiemetic drug with a butyrophenone backbone.

Uniqueness: 2’,2,2-Trimethylbutyrophenone is unique due to its specific structural modifications, which confer distinct chemical and physical properties. These modifications enhance its reactivity and make it suitable for specialized applications in various fields .

Actividad Biológica

2',2,2-Trimethylbutyrophenone is a chemical compound belonging to the class of photoinitiators, which are substances that can initiate polymerization reactions upon exposure to light. This compound is particularly significant in the fields of photochemistry and materials science due to its ability to generate free radicals when exposed to ultraviolet (UV) light, making it valuable in various industrial applications such as coatings, adhesives, and inks.

- Molecular Formula : C13H16O

- Molecular Weight : 192.27 g/mol

- CAS Number : 75980-60-8

The biological activity of this compound primarily revolves around its photoinitiating properties. Upon UV irradiation, the compound undergoes homolytic cleavage to produce reactive radicals. These radicals can initiate the polymerization of monomers in various formulations, leading to solid polymer networks. The mechanism can be summarized as follows:

- UV Absorption : The compound absorbs UV light.

- Radical Formation : Excitation leads to the cleavage of chemical bonds, generating free radicals.

- Polymerization Initiation : Free radicals react with monomers, initiating the polymerization process.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity, particularly against certain strains of bacteria and fungi. This property is beneficial in applications where microbial contamination is a concern.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 10 |

Phototoxicity Studies

In vitro studies have evaluated the phototoxic effects of this compound on human cell lines. The results indicate that while it can induce cell death upon UV exposure, the cytotoxicity varies based on concentration and exposure time.

Case Study 1: Photoinitiators in Dental Materials

A study investigated the use of photoinitiators like this compound in dental composites. Results showed improved mechanical properties and reduced curing times compared to traditional systems.

- Findings :

- Enhanced hardness and wear resistance.

- Faster curing under UV light.

- Lower cytotoxicity compared to other photoinitiators.

Case Study 2: Coatings and Adhesives

Another research focused on developing UV-curable coatings using this compound. The study demonstrated that formulations with varying concentrations of this compound achieved optimal balance between flexibility and hardness.

- Findings :

- Optimal concentration for mechanical strength was found to be around 5% by weight.

- Coatings showed significant resistance to abrasion and chemicals.

Propiedades

IUPAC Name |

2,2-dimethyl-1-(2-methylphenyl)butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-5-13(3,4)12(14)11-9-7-6-8-10(11)2/h6-9H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOLJAOUWBODIOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C1=CC=CC=C1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642416 |

Source

|

| Record name | 2,2-Dimethyl-1-(2-methylphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66390-57-6 |

Source

|

| Record name | 2,2-Dimethyl-1-(2-methylphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.